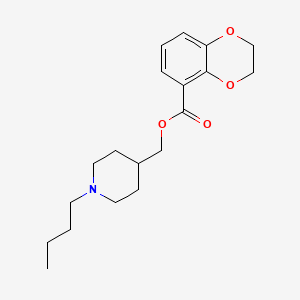![molecular formula C22H18N2O B1680108 7-[Phenyl(phenylamino)methyl]quinolin-8-ol CAS No. 5335-95-5](/img/structure/B1680108.png)
7-[Phenyl(phenylamino)methyl]quinolin-8-ol
Overview
Description
7-[Phenyl(phenylamino)methyl]quinolin-8-ol is a complex organic compound with the molecular formula C22H18N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a phenyl(phenylamino)methyl group at the 7-position and a hydroxyl group at the 8-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol can be achieved through a multi-step process involving the Betti reaction. This reaction involves the condensation of aromatic aldehydes, type II amines, and 8-hydroxyquinoline in the presence of a catalyst. One effective catalyst for this reaction is a Zn transition metallic complex on functionalized mesopore silica MCM-41 . The reaction is typically carried out under reflux conditions, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like MCM-41-tryptophan-Zn is advantageous due to their high stability, easy separation from the reaction mixture, and reusability .
Chemical Reactions Analysis
Types of Reactions
7-[Phenyl(phenylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline core.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various quinoline derivatives, quinone derivatives, and substituted phenyl compounds.
Scientific Research Applications
7-[Phenyl(phenylamino)methyl]quinolin-8-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the Ras Converting Enzyme 1 (Rce1) protease, disrupting Ras membrane localization in human cells. This inhibition can affect various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-[(4-Nitrophenylamino)phenylmethyl]quinolin-8-ol: This compound has a similar structure but with a nitro group, which can alter its reactivity and biological activity.
7-(Phenyl(8-quinolinylamino)methyl)-8-quinolinol: This compound has an additional quinoline ring, which can enhance its binding affinity to certain targets.
Uniqueness
7-[Phenyl(phenylamino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[anilino(phenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22-19(14-13-17-10-7-15-23-21(17)22)20(16-8-3-1-4-9-16)24-18-11-5-2-6-12-18/h1-15,20,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAVATYWOEDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277167 | |
| Record name | 7-[phenyl(phenylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-95-5 | |
| Record name | NSC1008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-[phenyl(phenylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


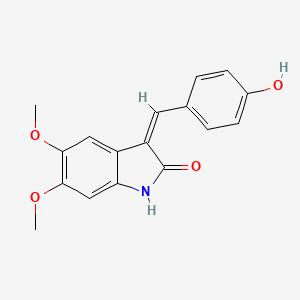
![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)
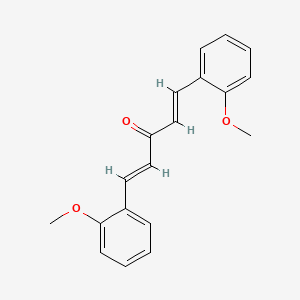
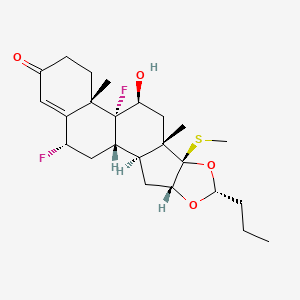
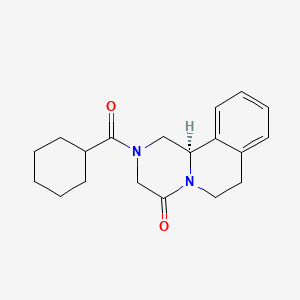
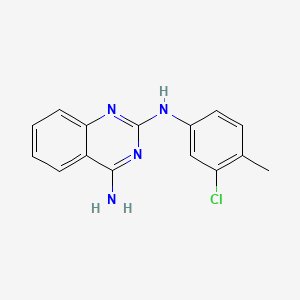
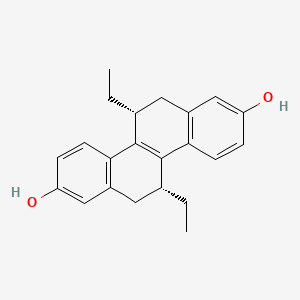
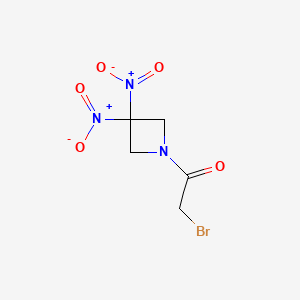
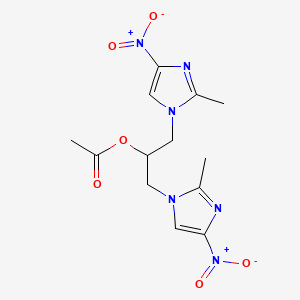
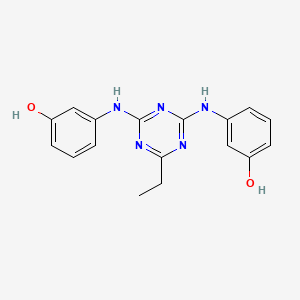
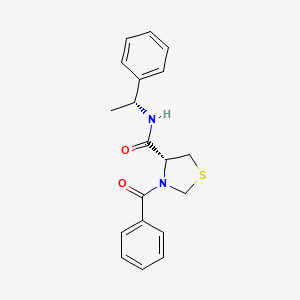
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1680045.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
